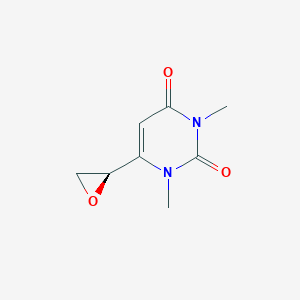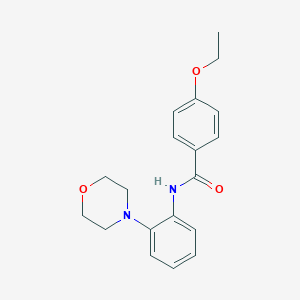![molecular formula C16H17N3O3S B238449 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been widely studied for its applications in scientific research. DMCM is a potent antagonist of the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity in the brain.
Mecanismo De Acción
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the receptor, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide prevents the binding of GABA and inhibits its inhibitory effects on neuronal activity. This leads to increased excitability of neurons, which can result in seizures and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased arousal and alertness. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency as a GABA-A receptor antagonist, which allows for precise manipulation of neuronal activity. However, its effects on other neurotransmitters and physiological systems can make it difficult to interpret results. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential safety concerns, such as its effects on heart rate and blood pressure, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential applications in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the effects of 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide on other neurotransmitter systems and physiological processes. Finally, the development of more selective GABA-A receptor antagonists could allow for more precise manipulation of neuronal activity and lead to new insights into the functioning of the brain.
Métodos De Síntesis
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-amino-4-methylpyridine, followed by the addition of thiourea and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high purity.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the GABA-A receptor and its role in regulating neuronal activity in the brain. 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been used to investigate the effects of GABA-A receptor antagonists on anxiety, depression, and other psychiatric disorders. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been used to study the effects of GABA-A receptor antagonists on seizure activity and epilepsy.
Propiedades
Nombre del producto |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C16H17N3O3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-5-17-14(6-10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
Clave InChI |
OUEUNQRJAQCTBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)

![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

